molecular formula C18H22N2O6 B554388 Z-Ile-OSu CAS No. 3391-99-9

Z-Ile-OSu

Cat. No. B554388
CAS RN: 3391-99-9
M. Wt: 362,37 g/mole
InChI Key: XQPVVBMUTQVELT-LRDDRELGSA-N
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Description

Z-Ile-OSu, also known as N-Cbz-L-isoleucine N-hydroxysuccinimide ester or Z-L-isoleucine hydroxysuccinimide ester, is a compound used for research and development . Its molecular formula is C18H22N2O6 .


Molecular Structure Analysis

Z-Ile-OSu has a molecular weight of 362.38 g/mol . The molecule contains a total of 49 bonds, including 27 non-H bonds, 10 multiple bonds, 9 rotatable bonds, 4 double bonds, and 6 aromatic bonds .


Physical And Chemical Properties Analysis

Z-Ile-OSu has a molecular weight of 362.38 g/mol . It has a complex structure with 26 heavy atoms . Unfortunately, specific physical properties such as melting point, boiling point, and others were not found in the sources I retrieved.

Scientific Research Applications

“Z-Ile-OSu” is a chemical compound used in scientific research, particularly in the field of biochemistry . It’s also known as N-Cbz-L-isoleucine N-hydroxysuccinimide ester or Z-L-isoleucine hydroxysuccinimide ester .

“Z-Ile-OSu” is a chemical compound used in scientific research, particularly in the field of biochemistry . It’s also known as N-Cbz-L-isoleucine N-hydroxysuccinimide ester or Z-L-isoleucine hydroxysuccinimide ester .

Safety And Hazards

When handling Z-Ile-OSu, it’s important to avoid breathing in dust, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O6/c1-3-12(2)16(17(23)26-20-14(21)9-10-15(20)22)19-18(24)25-11-13-7-5-4-6-8-13/h4-8,12,16H,3,9-11H2,1-2H3,(H,19,24)/t12-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPVVBMUTQVELT-LRDDRELGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Ile-OSu

CAS RN

3391-99-9
Record name L-Isoleucine, N-[(phenylmethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3391-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl [S-(R*,R*)]-[1-[[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl]-2-methylbutyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.208
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
K Inomata, H Kinoshita, H Fukuda, O Miyano… - Chemistry …, 1979 - journal.csj.jp
3-(Succinimidoxy)-l,2-benzoisothiazole-l,1-dioxide was found to be a useful reagent to convert the carboxylic acids to the corresponding N-hydroxysuccinimide esters. Various …
Number of citations: 7 www.journal.csj.jp
S Mihara, F Shimizu, S Miyamoto - Bulletin of the Chemical Society of …, 1976 - journal.csj.jp
… Z–Phe-Thr-OMe") was used as the starting material and hydrogenated to give H–Phe-Thr-OMe, which was coupled with Z-Ile-OSu.*) The resulting protected tripeptide methyl ester (XIX) …
Number of citations: 7 www.journal.csj.jp
A Papini, S Rudolph, G Siglmüller… - … journal of peptide …, 1992 - Wiley Online Library
Introduction of the maleimide function via a spacer into histidine‐containing peptides was found to produce ring closure by nucleophilic addition of the N im ‐imino function of the …
Number of citations: 26 onlinelibrary.wiley.com
SS Wang, ID Kulesha - The Journal of Organic Chemistry, 1975 - ACS Publications
1, 1-Dimethyl 2-Substituted Aminoethanethiols (9-15). To a stirred solution containing 0.2 mol of 2, 3, 4, 5, 6, 7, or 8 in 500 ml of ethanol at 60, a solution containing 23.4 g (0.6 mol) of …
Number of citations: 37 pubs.acs.org
N SAKURA, M NISHIJIMA, Y UCHIDA… - Chemical and …, 1987 - jstage.jst.go.jp
Synthesis of peptides related to hydra head activator (HA; pGlu-Pro-Pro-Gly-Gly-Ser-Lys-Val-lle-—Leu-Phe-OH) was performed by the solution method. The analogs synthesized were …
Number of citations: 5 www.jstage.jst.go.jp
M TAKAI, Y OGIHARA, Y IITAKA… - Chemical and …, 1975 - jstage.jst.go.jp
… This oily material was dissolved in DMF and added with Z-Ile-OSu and Et3N at 0. After stirring at room temperature overnight, the reaction mixture was diluted With EtOAc and washed …
Number of citations: 16 www.jstage.jst.go.jp
高井誠, 荻原幸夫, 飯高洋一, 柴田承二 - Chemical and Pharmaceutical …, 1975 - jlc.jst.go.jp
… This oily material was dissolved in DMF and added with Z-Ile-OSu and Et3N at 0. After stirring at room temperature overnight, the reaction mixture was diluted With EtOAc and washed …
Number of citations: 2 jlc.jst.go.jp
M Sebestyén, R Szabó, L Kőhidai, É Pállinger… - Structural Chemistry, 2017 - Springer
… ZX-Opcp (where X = Leu, Nle or Val) or Z-Ile-OSu amino acid derivative (1.5 eq., 0.239 mmol), HOBt (1.5 eq., 0.239 mmol), and DIEA (1.5 eq., 0.239 mmol) were dissolved in 5 cm 3 DMF…
Number of citations: 5 link.springer.com
IZ Siemion, P Stefanowicz - Biosystems, 1992 - Elsevier
Enthalpies (ΔH ‡ ) and entropies (ΔS ‡ ) of activation for the reaction of 18 N′-hydroxysuccinimide esters of N-protected proteinaceous amino acids with p-anisidine were measured …
Number of citations: 34 www.sciencedirect.com
IZ Siemion - Amino Acids, 1995 - Springer
All the codons of the genetic code can be arranged into the closed one-step mutation ring, containing three periods of the same sequence of mutations (2,3,3,3,1,3,3,3,1,3,3,3,1,3,3,3,2,3,…
Number of citations: 10 link.springer.com

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